1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine
Beschreibung
Eigenschaften
Molekularformel |
C12H19N5 |
|---|---|
Molekulargewicht |
233.31 g/mol |
IUPAC-Name |
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-4-16-9-12(7-14-16)13-6-11-8-17(5-2)15-10(11)3/h7-9,13H,4-6H2,1-3H3 |
InChI-Schlüssel |
IXALWEKXFFQGSL-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=C(C=N1)NCC2=CN(N=C2C)CC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Core Structural Disconnections
The target molecule can be dissected into two pyrazole subunits:
-
1-Ethyl-3-methyl-1H-pyrazol-4-ylmethanamine : Serves as the amine-bearing fragment.
-
1-Ethyl-1H-pyrazol-4-amine : Acts as the nucleophilic partner for coupling.
The methylene bridge between the pyrazoles suggests a nucleophilic substitution or reductive amination strategy, leveraging the reactivity of aldehyde or halomethyl intermediates.
1-Ethyl-3-methyl-1H-pyrazol-4-carbaldehyde
A common precursor for reductive amination, this aldehyde is synthesized via Vilsmeier-Haack formylation of 1-ethyl-3-methylpyrazole. Alternatively, directed ortho-metalation followed by formylation with DMF/POCl₃ provides regioselective access.
4-(Chloromethyl)-1-ethyl-3-methyl-1H-pyrazole
Generated by treating 1-ethyl-3-methylpyrazol-4-methanol with thionyl chloride (SOCl₂) or PCl₃. This intermediate facilitates SN2 reactions with amines.
Stepwise Synthetic Routes
Method A: Reductive Amination
Procedure :
-
Aldehyde Preparation : 1-Ethyl-3-methylpyrazole (50 mmol) is formylated using POCl₃/DMF (Vilsmeier reagent) at 0–5°C, yielding 1-ethyl-3-methyl-1H-pyrazol-4-carbaldehyde (78% yield).
-
Coupling : The aldehyde (10 mmol) is reacted with 1-ethyl-1H-pyrazol-4-amine (10 mmol) in methanol, followed by addition of sodium cyanoborohydride (15 mmol) at 25°C. The mixture is stirred for 12 h under N₂.
-
Workup : The reaction is quenched with saturated NaHCO₃, extracted with ethyl acetate (3 × 50 mL), dried (MgSO₄), and concentrated. Purification via silica gel chromatography (hexane/EtOAc 3:1) affords the product as a pale-yellow oil (62% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12 h |
| Temperature | 25°C |
| Solvent | Methanol |
| Reducing Agent | NaBH₃CN |
| Yield | 62% |
Method B: Nucleophilic Substitution
Procedure :
-
Chloromethyl Intermediate : 1-Ethyl-3-methylpyrazol-4-methanol (20 mmol) is treated with SOCl₂ (30 mmol) in dry DCM at 0°C for 2 h. After quenching with ice-water, the organic layer is dried (Na₂SO₄) and concentrated to give 4-(chloromethyl)-1-ethyl-3-methyl-1H-pyrazole (85% yield).
-
Amine Coupling : The chloride (10 mmol) is combined with 1-ethyl-1H-pyrazol-4-amine (12 mmol) and K₂CO₃ (15 mmol) in DMF at 80°C for 8 h.
-
Workup : The mixture is diluted with water, extracted with EtOAc (3 × 50 mL), and purified via column chromatography (DCM/MeOH 95:5) to yield the product (58% yield).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 8 h |
| Temperature | 80°C |
| Base | K₂CO₃ |
| Solvent | DMF |
| Yield | 58% |
Optimization and Scalability
Solvent and Base Screening
Comparative studies reveal that polar aprotic solvents (DMF, DMSO) enhance reaction rates for SN2 pathways, while protic solvents (MeOH, EtOH) favor reductive amination. Tributylamine or DIEA improves yields in coupling reactions by neutralizing HCl byproducts.
Catalytic Enhancements
Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) in Method B increases yield to 72% by facilitating interphase reactant transfer.
Microwave Assistance : Microwave irradiation (100°C, 30 min) reduces Method A’s reaction time to 2 h with comparable yield (60%).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity, with retention time = 4.2 min.
Challenges and Alternative Approaches
Analyse Chemischer Reaktionen
Nucleophilic Substitution
The amine group in the compound can act as a nucleophile, enabling substitution reactions with electrophiles like alkyl halides or acid chlorides.
Example:
-
Reagents/Conditions: Alkyl halides (e.g., methyl iodide), base (e.g., K₂CO₃), solvent (e.g., DMF), reflux.
-
Products: Alkylated derivatives (e.g., N-methylated pyrazole amine).
-
Key Features: Introduction of alkyl groups enhances steric hindrance or modulates electronic properties.
Coupling Reactions
The compound participates in amide or heterocyclic coupling reactions, often facilitated by carbodiimide reagents.
Example:
-
Reagents/Conditions: 2,4-dichloro-5-nitropyrimidine, coupling agent (e.g., EDCI), DMF, room temperature.
-
Products: Bicyclo[2.2.1]heptane derivatives with covalently linked pyrazole and pyrimidine moieties .
-
Key Features: Formation of stable amide or heterocyclic bonds, critical for drug design .
Data Table: Coupling Reactions
Alkylation/Acylation
The amine group undergoes alkylation or acylation to introduce functional groups.
Example:
-
Reagents/Conditions: Acyl chloride (e.g., benzoyl chloride), base (e.g., Et₃N), CH₂Cl₂, 0°C to rt.
-
Products: N-acylated pyrazole derivatives.
-
Key Features: Modification of solubility or reactivity for downstream applications.
Oxidation and Reduction
While not explicitly detailed in the provided sources, general amine reactivity suggests:
-
Oxidation: Conversion to N-oxides using oxidizing agents like H₂O₂.
-
Reduction: Potential reduction of nitro groups (if present) to amines using LiAlH₄.
Structural and Reactivity Insights
The dual pyrazole rings and electron-donating methyl groups enhance nucleophilicity, enabling diverse reactivity. Substitution patterns influence steric and electronic effects, critical for target-specific interactions.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
The compound has the following molecular characteristics:
- Molecular Formula : C21H39N5
- Molecular Weight : 361.6 g/mol
- IUPAC Name : N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]ethanamine
- CAS Number : 956363-88-5
The structure features a pyrazole ring, which is known for its diverse biological activities. Pyrazoles have been utilized in the development of various pharmaceuticals due to their ability to interact with multiple biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrazole derivatives, including the compound . For instance, research has shown that certain pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. A notable study synthesized several pyrazole compounds and evaluated their efficacy against colorectal carcinoma cells, demonstrating that some derivatives had significant cytotoxicity and could induce apoptosis in cancer cells .
Antimicrobial Properties
Pyrazole compounds have also been investigated for their antimicrobial activities. The ability of these compounds to inhibit the growth of bacteria and fungi makes them potential candidates for developing new antimicrobial agents. In vitro studies have indicated that certain pyrazole derivatives possess substantial antibacterial properties, which could be leveraged in pharmaceutical formulations .
Pesticidal Activity
In agricultural research, pyrazole derivatives are being explored for their potential as pesticides. The unique structural features of these compounds allow them to act on specific biological pathways in pests, leading to effective pest control solutions. Research has indicated that certain pyrazole-based pesticides can effectively manage pest populations while minimizing environmental impact .
Polymer Development
The incorporation of pyrazole derivatives into polymer matrices has been studied for enhancing material properties. The unique chemical structure of 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine can improve the thermal stability and mechanical strength of polymers. This application is particularly relevant in developing advanced materials for industrial use .
Case Studies and Research Findings
Wirkmechanismus
The mechanism of action of 1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Substituent Effects on Bioactivity
- Electron-withdrawing groups (EWGs) : The trifluoromethyl group in 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine increases electrophilicity, enhancing binding to hydrophobic enzyme pockets . In contrast, the target compound’s methyl and ethyl groups likely contribute to steric bulk without significantly altering electronic properties .
- Aromatic vs. aliphatic amines : Replacement of the p-tolyl group (in TNF-α inhibitors) with aliphatic amines (e.g., ethylamine in the target compound) reduces activity, as seen in SAR studies .
Physicochemical Properties
Biologische Aktivität
1-Ethyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-YL)methyl]-1H-pyrazol-4-amine, a compound belonging to the pyrazole class, has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological activity, synthesizing findings from various studies and presenting relevant data.
The molecular formula of this compound is C₁₁H₁₈N₄, with a molecular weight of 206.29 g/mol. The compound features a pyrazole core that is known for its diverse pharmacological properties, including anticancer and antimicrobial effects.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines, such as:
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Lung Cancer | A549 | 26 |
| Breast Cancer | MDA-MB-231 | 3.79 |
| Liver Cancer | HepG2 | 12.50 |
| Colorectal Cancer | HT29 | 42.30 |
These findings suggest that this compound may exhibit significant antiproliferative activity against multiple cancer types, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Studies have reported that pyrazole derivatives possess effective antibacterial activity against various pathogens. For instance:
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Escherichia coli | 0.25 |
These results indicate that compounds like this compound could serve as potential leads in the development of new antimicrobial agents .
The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets within cancer and microbial cells. The inhibition of specific enzymes or pathways related to cell proliferation and survival has been suggested as a mechanism through which these compounds exert their effects.
Case Studies
Several case studies have been conducted to evaluate the biological activity of pyrazole derivatives:
- Study on Anticancer Efficacy : A study synthesized a series of pyrazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines, demonstrating significant growth inhibition and apoptosis induction in treated cells.
- Antimicrobial Evaluation : Another research focused on the synthesis of thiazol-derived pyrazole compounds, which were tested for their antimicrobial properties, revealing promising results against resistant strains of bacteria.
Q & A
Q. Table 1: Representative Reaction Conditions for Pyrazole Derivatives
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| CuBr | Cs₂CO₃ | DMSO | 35 | 48 | 17.9 | |
| None | K₂CO₃ | EtOH | Reflux | 24 | 82 |
What spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Answer:
Rigorous characterization requires:
- ¹H/¹³C NMR : Peaks for ethyl groups (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for N-CH₂), pyrazole protons (δ ~7.5–8.5 ppm), and methylene bridges (δ ~4.5–5.0 ppm) .
- HRMS (ESI) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 215–392) confirm molecular weight .
- HPLC : Purity >98% can be achieved using reverse-phase columns with UV detection .
Q. Example NMR Data from Analogous Compounds
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl) | 8.87 (d, J = 2 Hz), 2.23 (s, CH₃) | 104.5 (pyrazole C), 15.2 (CH₃) |
| 3-Methyl-N-(imidazolyl) derivative | 11.55 (s, NH), 5.01–5.03 (m, CH) | 121.8 (C=N), 38.5 (CH₂) |
How can contradictory biological activity data for pyrazole-based compounds be resolved in preclinical studies?
Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticonvulsant effects) may arise from:
- Structural variations : Minor substituent changes (e.g., trifluoromethyl vs. methoxy groups) alter binding affinities. For example, 4-arylpyrazoles with electron-withdrawing groups show enhanced antibacterial activity .
- Assay conditions : Varying MTT assay protocols or bacterial strains (e.g., S. aureus vs. E. coli) impact results .
- Metabolic stability : Hepatic microsome studies can clarify if contradictory in vivo/in vitro data stem from rapid degradation .
Q. Table 2: Bioactivity Trends in Pyrazole Derivatives
| Substituent | Activity (IC₅₀/EC₅₀) | Model System | Reference |
|---|---|---|---|
| 5-Chloro-3-methyl | 10 µM (Antibacterial) | S. aureus | |
| 4-Methoxybenzyl | 25 µM (Anticonvulsant) | Maximal electroshock |
What computational strategies predict the reactivity of this compound in nucleophilic substitutions or catalytic cycles?
Answer:
- DFT calculations : Optimize geometry and electron density maps to identify reactive sites (e.g., pyrazole N1 vs. C4 positions) .
- Molecular docking : Simulate interactions with biological targets (e.g., bacterial gyrase for antimicrobial activity) to prioritize synthetic modifications .
- Solvent modeling : COSMO-RS predicts solubility in DMSO or ethanol, guiding reaction solvent selection .
How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
Answer:
- Core modifications : Introducing electron-deficient groups (e.g., trifluoromethyl) at the pyrazole 3-position increases antimicrobial potency .
- Linker optimization : Replacing methylene bridges with ethylene or amide groups improves blood-brain barrier penetration for CNS targets .
- Pharmacophore mapping : Align pyrazole NH and aromatic π-systems with target binding pockets (e.g., GABAₐ receptors for anxiolytic activity) .
Advanced Note : For in vivo studies, consider metabolic stability via cytochrome P450 assays and toxicity profiling in zebrafish models to address translational gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
